8-hydroxydibenzo[b,f]thiepin-10(11H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10O2S |
|---|---|
Molecular Weight |
242.29g/mol |
IUPAC Name |
3-hydroxy-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C14H10O2S/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8,15H,7H2 |
InChI Key |
WWFLHYZRRCCDDW-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)O |
Canonical SMILES |
C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 8 Hydroxydibenzo B,f Thiepin 10 11h One
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 8-hydroxydibenzo[b,f]thiepin-10(11H)-one reveals several potential bond disconnections to identify logical and accessible starting materials. The most common strategies for constructing the tricyclic dibenzo[b,f]thiepin (B8686691) core involve the formation of one of the two aryl-heteroatom bonds or the carbon-carbon bond of the central seven-membered ring in the final cyclization step.
A primary disconnection strategy involves an intramolecular Friedel-Crafts acylation or a related cyclization. This approach breaks the C9-C9a bond, leading to a diaryl sulfide (B99878) precursor. Specifically, for the target molecule, this retrosynthetic step would yield a substituted 2-(phenylthio)phenylacetic acid. The key precursors identified through this analysis are therefore a substituted phenol and a thiosalicylic acid derivative, which can be combined through nucleophilic aromatic substitution or a metal-catalyzed coupling reaction.
Key Precursors Identified via Retrosynthesis:
| Precursor Type | Specific Example for Target Synthesis |
| Phenylacetic acid derivative | 2-((4-methoxyphenyl)thio)phenylacetic acid |
| Diaryl sulfide carboxylic acid | 2-((4-hydroxyphenyl)thio)benzoic acid |
| Acyl chloride precursor | 2-((4-methoxyphenyl)thio)phenylacetyl chloride |
This table outlines potential key precursors based on common retrosynthetic disconnections for the dibenzo[b,f]thiepin-10(11H)-one core.
Approaches to the Dibenzo[b,f]thiepin Ring System Formation
The formation of the central seven-membered thiepin ring is the crucial step in synthesizing the dibenzo[b,f]thiepin scaffold. This can be achieved through various methodologies, broadly categorized as multi-step annulation reactions or intramolecular cyclizations.
Multi-step Syntheses Involving Thiepin Ring Annulation
Ring annulation refers to the process of building a new ring onto a pre-existing molecular framework. In the context of dibenzo[b,f]thiepin synthesis, this could involve starting with a benzothiophene or a dibenzothiophene scaffold and constructing the seven-membered ring. However, a more common approach involves a tandem sequence of reactions, such as a Michael addition followed by an aldol condensation, to form the ring. While classic annulation reactions like the Robinson annulation are well-established for six-membered rings, analogous multi-step sequences can be adapted for the construction of the larger thiepin ring, albeit often with challenges related to regioselectivity and yield.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a highly effective and widely used strategy for the synthesis of the dibenzo[b,f]thiepin ring system. This approach involves a single precursor molecule containing all the necessary atoms for the tricyclic core, which then undergoes a ring-closing reaction.
One of the most established methods is the intramolecular Friedel-Crafts reaction . This reaction typically involves the cyclization of a 2-(phenylthio)phenylacetic acid derivative. The reaction is promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitates the electrophilic attack of the acyl group onto the adjacent aromatic ring to form the ketone at the C10 position. For instance, the cyclization of 2-(phenylthio)benzoic acid derivatives has been used to produce the analogous dibenzo[b,f]thiazepin-11-one core structure.
More contemporary methods utilize transition-metal catalysis . Palladium-catalyzed intramolecular C-S or C-C bond-forming reactions have become powerful tools. For example, an intramolecular cyclocarbonylation of a substituted 2-(2-iodophenoxy)aniline has been successfully used to prepare the analogous dibenzo[b,f]oxazepin-11(10H)-one system, highlighting the potential of palladium catalysis for forming such seven-membered rings.
Specific Synthetic Pathways to this compound
While literature specifically detailing the synthesis of 8-hydroxydibenzo[b,f]thiepin-
Derivatization and Functionalization of the this compound Scaffold
The derivatization of the this compound scaffold is a critical area of research for modifying its physicochemical properties and exploring its potential in various applications. The presence of three key reactive sites—the phenolic hydroxyl group, the ketone carbonyl group, and the tricyclic ring system—offers a versatile platform for a wide range of chemical transformations. These modifications allow for the systematic alteration of the molecule's structure to generate novel analogues.
Chemical Transformations at the Hydroxyl Moiety (e.g., Silylation, Alkylation, Acylation)
The phenolic hydroxyl group at the C-8 position is a prime site for functionalization. Standard organic chemistry methodologies can be applied to transform this group, thereby altering the polarity, stability, and steric profile of the molecule.
Silylation: This reaction involves the replacement of the active hydrogen of the hydroxyl group with a silyl group, such as a trimethylsilyl (TMS) group. libretexts.orgnih.gov This transformation increases the volatility and thermal stability of the compound, which is particularly useful for analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net
Alkylation: The hydroxyl group can be converted into an ether through alkylation, typically via a Williamson ether synthesis. This involves deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This derivatization can introduce a variety of alkyl or benzyl groups. libretexts.orgnih.gov
Acylation: Acylation converts the hydroxyl group into an ester. libretexts.orgnih.gov This is commonly achieved by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base. libretexts.org Acylation can produce derivatives that are more stable and less polar than the original compound. libretexts.orgresearchgate.net
| Transformation | Reagent(s) | Product Functional Group | Purpose/Effect |
|---|---|---|---|
| Silylation | TMSCl, BSA, or MSTFA | Silyl Ether (-OSi(CH₃)₃) | Increases volatility and thermal stability. nih.gov |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) | Modifies polarity and steric properties. nih.gov |
| Acylation | Acyl Chloride (e.g., CH₃COCl) or Anhydride, Base | Ester (-OCOR) | Increases stability, reduces polarity. libretexts.org |
Reactions at the Carbonyl Group (e.g., Oxime Formation, Reduction)
The ketone at the C-10 position is another key site for functionalization, allowing for the synthesis of a diverse range of derivatives.
Oxime Formation: The carbonyl group readily reacts with hydroxylamine (NH₂OH) in a weakly acidic medium to form an oxime (a compound containing the C=N-OH functional group). wikipedia.orgchemtube3d.com This condensation reaction eliminates a molecule of water and can be used to identify the presence of the ketone. wikipedia.org The resulting oxime can serve as an intermediate for further transformations, such as the Beckmann rearrangement to form an amide or reduction to an amine. wikipedia.orgmasterorganicchemistry.com
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction converts the planar carbonyl carbon into a chiral center, yielding 8,10-dihydroxy-10,11-dihydrodibenzo[b,f]thiepine.
| Reaction | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Oxime Formation | Hydroxylamine (NH₂OH), weak acid | Oxime (C=N-OH) | Intermediate for amines or amides. wikipedia.org |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)) | Creates a new chiral center. |
Modifications of the Thiepin Ring and Fused Aromatic Moieties
The dibenzo[b,f]thiepin-10(11H)-one core structure serves as a valuable synthon for the construction of more complex, fused heterocyclic systems. researchgate.net A key strategy involves the oxidation of the methylene (B1212753) group adjacent to the carbonyl (at C-11) to create a 1,2-diketone intermediate. researchgate.net This reactive intermediate can then undergo cyclocondensation reactions with various binucleophiles to form fused five-membered rings, such as thiophenes, pyrroles, and imidazoles. researchgate.net This approach significantly expands the structural diversity of compounds that can be derived from the thiepin scaffold. researchgate.net Additionally, ring contraction of benzo[b]thiepin derivatives to form benzo[b]thiophenes has been reported, representing another possible modification pathway. rsc.org
Regioselective Functionalization Strategies
Achieving regioselective functionalization of the fused aromatic rings is a significant challenge due to the multiple positions available for substitution. The inherent reactivity of the scaffold directs incoming substituents to specific positions. The hydroxyl group at C-8 is an activating, ortho-, para-directing group, which would favor electrophilic substitution at the C-7 and C-9 positions.
Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer powerful tools for achieving high regioselectivity that may not be possible with traditional electrophilic aromatic substitution. nih.govmdpi.commdpi.com For instance, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, a related heterocyclic system. nih.gov Such advanced strategies could potentially be adapted to selectively functionalize specific positions on the dibenzo[b,f]thiepin-10(11H)-one framework, providing access to novel isomers that are difficult to synthesize by other means. nih.govbeilstein-journals.org
Advanced Purification and Isolation Techniques in Synthetic Organic Chemistry
The purification and isolation of this compound and its derivatives are crucial steps to ensure high purity for subsequent reactions and characterization. A combination of standard and advanced techniques is employed.
Crystallization: Recrystallization is a primary method for purifying solid compounds. The choice of solvent is critical, and often a mixed-solvent system is required to achieve high purity. For related dibenzothiepin derivatives, solvent pairs such as methylene chloride-hexane and acetone-water have been effectively used.
Chromatography: Column chromatography is a versatile and widely used technique for separating complex mixtures. Silica gel or alumina can be used as the stationary phase, with a solvent system (eluent) of appropriate polarity to separate the desired compound from impurities and reaction byproducts.
Purification via Salt Formation: For acidic or basic derivatives, purification can be achieved by forming a salt, which often has different solubility properties than the parent compound. For instance, acidic derivatives of the dibenzothiepin scaffold have been purified by forming crystalline amine salts with reagents like diisopropylamine or cyclohexylamine. The pure salt is then isolated, and the original compound is regenerated by treatment with a strong acid.
Advanced Characterization and Structural Elucidation of 8 Hydroxydibenzo B,f Thiepin 10 11h One and Its Derivatives
Comprehensive Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable tools for the unambiguous determination of molecular structures. A combination of nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy provides a holistic view of the atomic connectivity, functional groups, and electronic properties of 8-hydroxydibenzo[b,f]thiepin-10(11H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), and hydroxyl protons. The aromatic protons would appear in the downfield region, typically between δ 6.8 and 8.0 ppm, with their coupling patterns (doublets, triplets, double doublets) revealing the substitution pattern on the two benzene (B151609) rings. The presence of the hydroxyl group at the 8-position would influence the chemical shifts of the adjacent aromatic protons. The methylene protons at the 11-position are expected to appear as a singlet or an AB quartet around δ 4.0-4.5 ppm, depending on their magnetic equivalence. The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, characteristic signals would include the carbonyl carbon (C-10) in the highly deshielded region of δ 190-200 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon bearing the hydroxyl group (C-8) and the carbons ortho and para to it showing distinct chemical shifts due to the electron-donating effect of the hydroxyl group. The methylene carbon at C-11 would be observed in the aliphatic region, typically around δ 35-45 ppm.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure.
COSY spectra would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic spin systems.
HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as linking the aromatic rings to the central thiepin ring and confirming the position of the hydroxyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~7.4-7.6 | ~130-135 |
| 2 | ~7.2-7.4 | ~125-130 |
| 3 | ~7.2-7.4 | ~125-130 |
| 4 | ~7.8-8.0 | ~130-135 |
| 6 | ~7.5-7.7 | ~130-135 |
| 7 | ~6.9-7.1 | ~115-120 |
| 8 | - | ~155-160 |
| 9 | ~7.0-7.2 | ~118-123 |
| 10 | - | ~190-200 |
| 11 | ~4.0-4.5 (s, 2H) | ~35-45 |
| 4a | - | ~135-140 |
| 5a | - | ~138-143 |
| 9a | - | ~132-137 |
| 11a | - | ~140-145 |
| 8-OH | ~5.0-6.0 (br s, 1H) | - |
High-Resolution Mass Spectrometry (MS and MS/MS Techniques)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. For this compound (C₁₄H₁₀O₂S), the expected exact mass would be calculated and compared with the experimental value to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. The fragmentation of the dibenzo[b,f]thiepin (B8686691) core often involves characteristic losses. For the 8-hydroxy derivative, key fragmentation pathways could include:
Loss of CO (28 Da) from the carbonyl group.
Loss of H₂O (18 Da) from the hydroxyl group and an adjacent proton.
Cleavage of the thiepin ring, leading to fragments corresponding to the substituted benzoyl or thio-containing cations.
Retro-Diels-Alder type fragmentations of the central ring.
The fragmentation pattern serves as a fingerprint for the molecule and can be used to distinguish it from its isomers.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₁₀O₂S |
| Exact Mass [M] | 242.0402 |
| m/z of [M+H]⁺ | 243.0479 |
| Key MS/MS Fragments (from [M+H]⁺) | Loss of CO, Loss of H₂O, Thiophenoxy-type ions |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong, sharp peak around 1650-1680 cm⁻¹ due to the C=O stretching of the ketone.
Absorptions in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.
C-H stretching vibrations for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C-O stretching for the phenol would appear in the 1200-1260 cm⁻¹ range.
C-S stretching vibrations are typically weak and appear in the fingerprint region (600-800 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The dibenzo[b,f]thiepinone scaffold is expected to show multiple absorption bands in the UV-Vis spectrum. The introduction of a hydroxyl group, an auxochrome, on one of the benzene rings would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. The spectrum would likely display π → π* transitions associated with the aromatic rings and the conjugated system, as well as a weaker n → π* transition for the carbonyl group.
X-ray Crystallography for Precise Solid-State Structure Determination
While spectroscopic methods provide information about the connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles.
The dibenzo[b,f]thiepin ring system is not planar and typically adopts a boat-like conformation. X-ray crystallography would confirm this conformation and reveal the dihedral angle between the two benzene rings. Furthermore, it would show the exact orientation of the hydroxyl group and provide insights into intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and carbonyl groups.
Application of Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Coupled with tandem mass spectrometry (HPLC-MS/MS), it becomes an exceptionally sensitive and selective analytical tool.
For this compound, HPLC is essential for assessing its purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile or methanol, would be developed. The purity would be determined by the presence of a single major peak in the chromatogram.
Furthermore, HPLC-MS/MS is invaluable for the separation and identification of isomers. In the synthesis of this compound, other positional isomers of the hydroxyl group could potentially be formed. While these isomers would have the same molecular weight, their different substitution patterns would lead to different retention times in the HPLC column. The MS/MS fragmentation patterns of these separated isomers could also exhibit subtle differences, aiding in their individual identification.
Computational and Theoretical Investigations of 8 Hydroxydibenzo B,f Thiepin 10 11h One
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Quantum chemical calculations have emerged as powerful tools for elucidating the intricate electronic and structural properties of complex organic molecules, including 8-hydroxydibenzo[b,f]thiepin-10(11H)-one. These computational methods provide a theoretical framework to predict molecular behavior and reactivity, offering insights that complement experimental findings.
Electronic Structure Theory (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Density Functional Theory (DFT) is a widely employed method to investigate the electronic structure of dibenzo[b,f]thiepine derivatives. nih.govnih.gov By approximating the electron density of a molecule, DFT can accurately predict various molecular properties. For instance, calculations on related dibenzo[b,f]oxepine derivatives, which share a similar tricyclic core, have been used to analyze the geometry of different isomers. nih.govnih.gov These theoretical computations are crucial for understanding the fundamental characteristics of the molecular scaffold. researchgate.net
Ab initio methods, while computationally more intensive, offer a high level of theory and are used for precise calculations of electronic properties. Both DFT and ab initio methods are instrumental in determining parameters such as molecular orbital energies, which are fundamental to predicting a molecule's reactivity and stability.
| Computational Parameter | Description | Typical Application |
| Total Energy | The total electronic energy of the molecule in a given conformation. | Used to determine the most stable molecular geometry. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A key indicator of chemical reactivity and electronic excitation energy. nih.gov |
| Electron Density | The probability of finding an electron at a particular point in space. | Reveals information about chemical bonding and nucleophilic/electrophilic sites. |
| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Helps in understanding intermolecular interactions and reactive sites. |
Molecular Orbital Analysis and Aromaticity Studies of the Dibenzo[b,f]thiepin (B8686691) System
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within the dibenzo[b,f]thiepin framework. The energies and shapes of the HOMO and LUMO are of particular interest as they govern the molecule's behavior in chemical reactions. For related photoswitchable dibenzo[b,f]oxepine derivatives, the HOMO-LUMO gap has been calculated to be in the range of 3.663 to 4.087 eV, which is comparable to that of azobenzene. nih.gov This information is vital for designing molecules with specific electronic properties. nih.gov
| Molecular Orbital | Role in Chemical Reactivity |
| HOMO | The outermost orbital containing electrons, typically involved in reactions with electrophiles. |
| LUMO | The innermost orbital without electrons, typically involved in reactions with nucleophiles. |
Conformational Analysis and Stereochemical Characterization
The three-dimensional structure of this compound is not planar. The central seven-membered thiepin ring adopts a non-planar conformation. X-ray crystallography studies of a related compound, dibenzo[b,e]thiepin-11(6H)-one, have shown that the thiepin ring adopts a distorted boat conformation. researchgate.netresearchgate.net In this conformation, the dihedral angle between the mean planes of the two fused benzene (B151609) rings was found to be 56.5 (1)°. researchgate.netresearchgate.net Similar non-planar, saddle-shaped or butterfly-like conformations are observed in the analogous dibenzo[b,f]oxepine scaffold. mdpi.com
Computational methods, such as those based on DFT, can be used to perform conformational analysis to identify the most stable three-dimensional arrangement of the atoms. This is crucial for understanding how the molecule interacts with biological targets. nih.gov The presence of the hydroxyl group and the ketone in the thiepin ring, along with the non-planar structure, can give rise to stereoisomers, which may exhibit different biological activities.
| Conformation | Key Feature |
| Distorted Boat | The seven-membered thiepin ring is puckered, leading to a non-planar overall molecular shape. researchgate.netresearchgate.net |
| Dihedral Angle | The angle between the two fused benzene rings is a key parameter in defining the overall shape. researchgate.netresearchgate.net |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation provide a virtual laboratory to investigate the interactions of this compound and its derivatives with biological macromolecules. These in silico techniques are invaluable in drug discovery and development for predicting binding affinities and understanding structure-activity relationships.
Ligand-Target Interaction Studies (e.g., Molecular Docking, Binding Energy Calculations)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in understanding the binding mode of dibenzo[b,f]thiepine derivatives to their biological targets. For example, docking studies on derivatives of related heterocyclic systems have been used to analyze their interactions with the active sites of proteins like the GABA-A receptor and the serotonin (B10506) transporter. mdpi.com
These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com Binding energy calculations, often performed after docking, provide a quantitative estimate of the binding affinity. For instance, docking studies of dibenzo[b,f]oxepine derivatives with tubulin have shown interactions with the colchicine (B1669291) binding site. nih.govnih.gov
| Target Protein | Type of Interaction | Significance |
| Tubulin | Hydrophobic interactions, hydrogen bonding, halogen bonds, π-interactions. | Understanding the potential of dibenzo[b,f]oxepine derivatives as anticancer agents. nih.govnih.gov |
| GABA-A Receptor | Hydrophobic and electrostatic forces. | Exploring the anxiolytic and antidepressant effects of related thieno[2,3-b]pyridines. mdpi.com |
| Serotonin Transporter (SERT) | Not specified. | Investigating the antidepressant potential of related heterocyclic compounds. mdpi.com |
In Silico Prediction of Structure-Activity Relationships (SAR)
In silico methods are crucial for establishing structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying the structure of this compound in a computational model, researchers can predict how these changes will affect its interaction with a target protein.
For example, SAR studies on related dibenzo[b,f]thiepines have shown that the introduction of a phenyl group at position 8 is essential for increasing lipophilicity. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful in silico technique that can be used to build predictive models for the biological activity of a series of compounds. nih.gov These models can then be used to design new derivatives with enhanced potency and selectivity.
| Structural Modification | Predicted Effect |
| Substitution at position 8 | Can significantly influence lipophilicity and biological activity. researchgate.net |
| Modifications to the thiepin ring | Can alter the conformational preferences and binding to target proteins. |
| Addition of functional groups | Can introduce new hydrogen bonding or other interactions with the target, potentially increasing binding affinity. |
Computational Mechanistic Studies of Chemical Reactions and Transformations
Computational and theoretical chemistry have become indispensable tools for elucidating the mechanisms of complex organic reactions. For the dibenzo[b,f]thiepine scaffold, theoretical studies have provided insights into fundamental properties and reactivity. While specific computational mechanistic investigations focused exclusively on the chemical reactions and transformations of this compound are not extensively documented in publicly available literature, broader theoretical studies on the parent dibenzo[b,f]thiepine system offer a foundational understanding.
General theoretical interests in the dibenzo[b,f]thiepine class of compounds have included the exploration of thiepine-benzene sulfide (B99878) valence isomerization, as well as concepts of aromaticity and anti-aromaticity within the fused ring system. researchgate.net These foundational computational studies help in understanding the intrinsic electronic properties and stability of the core structure, which in turn influence its reactivity.
The parent compound, dibenzo[b,f]thiepin-10(11H)-one, is recognized as a valuable synthon for the creation of more complex, fused heterocyclic systems. researchgate.net It serves as a starting point for various transformations, primarily through reactions involving the ketone functional group and the adjacent methylene (B1212753) bridge. These reactions often lead to the formation of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.
Furthermore, the synthesis of the broader dibenzo[b,f]thiepine scaffold has been approached through various methods, including McMurry coupling. nih.gov This type of reaction, which involves the reductive coupling of two carbonyl groups, is a key strategy for forming the central seven-membered ring. Computational studies on similar systems often explore the reaction mechanism, which can proceed through radical or carbanionic intermediates, to rationalize product yields and stereochemical outcomes.
Although detailed computational data tables for the reactions of this compound are not available, the table below conceptualizes the type of data that could be generated from such studies for a hypothetical reaction, such as a representative cyclocondensation.
Table 1: Hypothetical Computational Data for a Reaction Step
| Parameter | Value (kcal/mol) |
| Enthalpy of Activation (ΔH‡) | 25.4 |
| Gibbs Free Energy of Activation (ΔG‡) | 35.2 |
| Enthalpy of Reaction (ΔHrxn) | -15.8 |
| Gibbs Free Energy of Reaction (ΔGrxn) | -12.1 |
Note: The data in this table is purely illustrative and does not represent experimental or calculated values for any specific reaction.
Future computational mechanistic studies on this compound would be invaluable. Such research could elucidate how the 8-hydroxy substituent influences the electronic structure and reactivity of the ketone, potentially altering reaction pathways or the stability of intermediates compared to the parent compound. These studies could guide the synthesis of novel derivatives with tailored properties.
Mechanistic Insights into the Biological Activities of Dibenzo B,f Thiepin Analogues
Modulation of Neurotransmitter Systems
Dibenzo[b,f]thiepin (B8686691) derivatives have been extensively investigated for their effects on key neurotransmitter systems within the central nervous system. Their structural similarity to tricyclic antidepressants and antipsychotics has prompted research into their interactions with dopamine, serotonin (B10506), and GABAergic pathways.
Dopamine Receptor Interactions and Associated Signaling Pathways
Analogues of dibenzo[b,f]thiepin have demonstrated significant affinity for dopamine receptors, particularly the D2 subtype. The interaction with these G protein-coupled receptors can initiate a cascade of intracellular signaling events. Upon binding, these compounds can modulate the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This modulation, in turn, affects the levels of this critical second messenger, influencing downstream signaling pathways that are vital for neuronal function.
For instance, certain dibenzo[b,f]thiepin derivatives, such as 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, have shown a notable binding affinity for the human D2 dopamine receptor with a Ki value of 120 nM . The affinity of these compounds is influenced by the nature and position of substituents on the dibenzo[b,f]thiepin ring system. Quantum-chemical studies on related dibenzo[b,e] researchgate.netresearchgate.netdiazepines have aimed to establish a quantitative relationship between the electronic structure of these molecules and their affinity for D1 and D2 dopamine receptors researchgate.net. These studies provide a theoretical framework for understanding the structure-activity relationships that govern dopamine receptor binding.
The functional consequences of these interactions are diverse, ranging from antipsychotic effects to the modulation of motor control and reward pathways. The "D2-like" receptors (D2, D3, and D4) are the primary targets for many antipsychotic drugs nih.gov. The binding of dibenzo[b,f]thiepin analogues to these receptors can interfere with the endogenous signaling of dopamine, thereby alleviating symptoms associated with disorders characterized by dopaminergic hyperactivity.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine | D2 | 120 nM |
Serotonin Receptor Interactions and Associated Signaling Pathways
The serotonergic system is another primary target for dibenzo[b,f]thiepin analogues. These compounds have been shown to interact with various serotonin (5-HT) receptor subtypes, which are implicated in the regulation of mood, anxiety, and cognition. The 5-HT receptor family is vast, comprising at least 15 subtypes, each with distinct signaling mechanisms and physiological roles acnp.org.
The affinity of drugs for different serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT2, can be determined through radioligand binding assays nih.gov. While specific data for 8-hydroxydibenzo[b,f]thiepin-10(11H)-one is not available, studies on structurally related benzo[b]thiophene derivatives have demonstrated micromolar affinity for 5-HT1A receptors nih.gov. For example, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed a Ki of 2.30 μM for the 5-HT1A receptor nih.gov. Docking studies suggest that electrostatic interactions within the receptor binding pocket are crucial for this affinity nih.gov.
Interaction with 5-HT receptors can lead to the modulation of various signaling pathways. For instance, some 5-HT receptors are coupled to G proteins that, upon activation, stimulate or inhibit adenylyl cyclase, thereby altering cAMP levels. Others are linked to phospholipase C, which leads to the generation of inositol phosphates and an increase in intracellular calcium concentrations. The diverse signaling outcomes contribute to the complex pharmacological profiles of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A | 2.30 μM |
Gamma-Aminobutyric Acid (GABA) Uptake Modulation
The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Modulation of GABAergic transmission is a key mechanism for many anxiolytic and anticonvulsant drugs. While direct evidence for the interaction of this compound with GABA uptake transporters is limited, the structural features of the dibenzo[b,f]thiepin scaffold suggest a potential for such activity.
Inhibitors of GABA uptake prolong the presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. Research on other tricyclic compounds has shown that they can interact with GABA transporters (GATs). For example, certain derivatives of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been identified as potent inhibitors of synaptosomal GABA uptake researchgate.net. These findings suggest that the rigid, tricyclic structure of dibenzo[b,f]thiepins could also allow for interaction with GATs. Further investigation is required to elucidate the specific effects of this compound and its analogues on GABA uptake and to determine their selectivity for different GAT subtypes.
Enzyme Inhibition and Activation Mechanisms
Beyond their effects on neurotransmitter receptors, dibenzo[b,f]thiepin analogues have been explored for their ability to modulate the activity of various enzymes. This includes enzymes from viral pathogens as well as those involved in endogenous metabolic pathways.
Inhibition of Viral Enzymes (e.g., Dengue Virus Helicase)
The non-structural protein 3 (NS3) of the dengue virus possesses helicase activity that is essential for viral replication nih.gov. This makes it an attractive target for the development of antiviral drugs. A study investigating a series of dihydrodibenzo[b,e]thiepin derivatives, a structurally related scaffold, demonstrated their potential to inhibit dengue virus replication researchgate.net.
In this research, compounds were tested for their ability to inhibit the replication of DENV2 in cell culture. Two compounds, (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate (TM3) and (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (TM24), showed significant antiviral activity with IC90 values of 10 µM and 0.25 µM, respectively researchgate.net. Molecular docking studies suggested that these compounds could bind to the DENV2 NS3 helicase, indicating a potential mechanism for their antiviral effect researchgate.net. The study also noted that a 2-methyl substitution and S-oxidation on the dibenzo[b,e]thiepin scaffold appeared to enhance the inhibition of viral replication researchgate.net.
Although this study was conducted on a different, albeit related, chemical scaffold, it provides a strong rationale for investigating the potential of this compound and its analogues as inhibitors of dengue virus helicase.
| Compound | Target | Activity (IC90) |
|---|---|---|
| (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate (TM3) | DENV2 Replication | 10 µM |
| (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (TM24) | DENV2 Replication | 0.25 µM |
Modulation of 5α-Reductase Enzyme Activity
The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibitors of this enzyme are used in the treatment of benign prostatic hyperplasia and androgenic alopecia nih.gov. There are two main isoenzymes, type 1 and type 2 drugs.com.
While there is no direct evidence of this compound inhibiting 5α-reductase, the potential for tricyclic compounds to interact with steroidogenic enzymes is an area of interest. The development of selective inhibitors for the different isozymes of 5α-reductase is an ongoing area of research. Further studies would be necessary to determine if the dibenzo[b,f]thiepin scaffold possesses any inhibitory activity against 5α-reductase and to characterize the nature of such an interaction.
Protein Kinase C Inhibition
Protein Kinase C (PKC) is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. A derivative of dibenzo[b,f]thiepin, 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), has been observed to downregulate the expression of PKCα. nih.gov This suggests a potential role for the dibenzo[b,f]thiepin scaffold in modulating PKC signaling pathways. However, direct inhibitory activity of this compound or its close analogues on PKC has not been extensively documented in the available scientific literature. The precise mechanism by which DTPEP leads to the downregulation of PKCα, whether through direct inhibition of the enzyme, effects on its gene expression, or other cellular processes, remains an area for further investigation.
Interactions with Cellular Components and Processes
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis and intracellular transport. nih.govmdpi.com Consequently, they are a key target for anticancer drug development. mdpi.com While direct evidence for the inhibition of microtubule polymerization by this compound is limited, studies on the closely related dibenzo[b,f]oxepine scaffold provide valuable insights.
Dibenzo[b,f]oxepine derivatives have been investigated as potential microtubule inhibitors. nih.govmdpi.com These compounds are structurally analogous to colchicine (B1669291) and combretastatin A-4, which are known to bind to tubulin and inhibit its polymerization. nih.gov The design of novel dibenzo[b,f]oxepine derivatives has been guided by the structural features of these potent natural inhibitors. nih.gov Furthermore, a series of diaryl benzo[b] nih.govfarmaciajournal.comthiazepine derivatives were synthesized and evaluated as tubulin polymerization inhibitors, with the hit compound exhibiting an IC50 value of 1.20 μM for tubulin polymerization inhibition. nih.gov This compound was found to induce mitotic catastrophe and cell death in cancer cells. nih.gov These findings suggest that the broader class of tricyclic compounds containing a seven-membered ring, including dibenzo[b,f]thiepins, may have the potential to interfere with microtubule dynamics.
The specific binding of small molecules to viral RNA structures is a promising strategy for the development of novel antiviral agents. While there is no direct evidence of this compound or its analogues binding to RNA structures implicated in infectious diseases, the broader field of small molecule-RNA interactions is rapidly expanding. For instance, certain benzodiazepine compounds have been shown to inhibit the replication of viruses like the Yellow Fever Virus by targeting viral proteins that are essential for RNA replication. nih.gov This highlights the potential for heterocyclic compounds to interfere with viral life cycles, although the direct interaction with RNA is not always the mechanism. Further research is necessary to explore the potential of dibenzo[b,f]thiepin derivatives to interact with viral RNA and their viability as antiviral agents.
Antimicrobial and Antibiofilm Mechanistic Investigations
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Research into the antimicrobial and antibiofilm properties of dibenzothiepine derivatives has shown promising results. A series of novel O-acyloximino-dibenzo[b,e]thiepines and their corresponding 5,5-dioxides have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. farmaciajournal.comfarmaciajournal.com
These compounds exhibited a broad spectrum of antimicrobial activity, with the S-oxidized derivatives showing enhanced potency. farmaciajournal.com Notably, some of these compounds were also found to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. farmaciajournal.com The minimal inhibitory concentration (MIC) and minimal biofilm eradication concentration (MBEC) are key parameters in assessing the efficacy of antimicrobial and antibiofilm agents. frontiersin.orgfrontiersin.org While the precise mechanism of action has not been fully elucidated, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with key cellular processes necessary for growth and biofilm formation. frontiersin.org
Table 1: Antimicrobial Activity of O-acyloximino-dibenzo[b,e]thiepine Derivatives
| Compound | Test Organism | MIC (mg/mL) |
| TH47 | Staphylococcus aureus | >10 |
| TH47 | Enterococcus faecalis | >10 |
| TH47 | Escherichia coli | 5 |
| TH47 | Pseudomonas aeruginosa | 2.5 |
| TH47 | Candida parapsilosis | 10 |
| SH47 | Staphylococcus aureus | 5 |
| SH47 | Enterococcus faecalis | 5 |
| SH47 | Escherichia coli | 2.5 |
| SH47 | Pseudomonas aeruginosa | 1.25 |
| SH47 | Candida parapsilosis | 5 |
Table 2: Antibiofilm Activity of O-acyloximino-dibenzo[b,e]thiepine Derivatives
| Compound | Test Organism | MBEC (mg/mL) |
| TH47 | Staphylococcus aureus | >10 |
| TH47 | Enterococcus faecalis | >10 |
| TH47 | Escherichia coli | 10 |
| TH47 | Pseudomonas aeruginosa | 5 |
| TH47 | Candida parapsilosis | >10 |
| SH47 | Staphylococcus aureus | 10 |
| SH47 | Enterococcus faecalis | 10 |
| SH47 | Escherichia coli | 5 |
| SH47 | Pseudomonas aeruginosa | 2.5 |
| SH47 | Candida parapsilosis | 10 |
Note: The data presented is for dibenzo[b,e]thiepine derivatives, a related but distinct scaffold from dibenzo[b,f]thiepins.
Future Directions and Research Perspectives for Dibenzo B,f Thiepin Chemistry
Development of Green and Sustainable Synthetic Routes with Improved Atom Economy and Efficiency
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. For the synthesis of dibenzo[b,f]thiepin (B8686691) derivatives, including 8-hydroxydibenzo[b,f]thiepin-10(11H)-one, future research will undoubtedly focus on the development of green and sustainable synthetic methodologies. Key areas of exploration will include:
Catalytic Approaches: The use of transition-metal catalysis has been instrumental in the synthesis of related heterocyclic systems. Future efforts will likely concentrate on employing earth-abundant and less toxic metals as catalysts. Furthermore, the development of catalytic cycles that proceed with high turnover numbers and frequencies will be crucial for improving efficiency.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. Applying flow chemistry to the synthesis of dibenzo[b,f]thiepins could lead to more efficient and scalable production with reduced waste generation.
Alternative Solvents and Reaction Conditions: A move away from hazardous organic solvents is a central tenet of green chemistry. Research into the use of greener solvents such as water, supercritical fluids, or bio-based solvents for the synthesis of this compound and its analogues will be a significant area of investigation. Additionally, exploring microwave-assisted and solvent-free reaction conditions can lead to shorter reaction times and reduced energy consumption.
A critical metric in evaluating the "greenness" of a synthetic route is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. Future synthetic strategies will aim to maximize atom economy by designing reactions that minimize the formation of byproducts.
Advanced Spectroscopic Characterization for Elucidating Metabolites and Degradation Products
A thorough understanding of the metabolic fate and degradation pathways of this compound is essential for its potential development as a therapeutic agent. Advanced spectroscopic techniques will play a pivotal role in this endeavor.
High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are indispensable for identifying and quantifying metabolites in complex biological matrices. HRMS provides accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy, including two-dimensional techniques (e.g., COSY, HSQC, HMBC), will be crucial for the unambiguous structural elucidation of metabolites and degradation products. The use of cryogenically cooled probes can enhance sensitivity, allowing for the analysis of low-concentration samples.
In Silico Prediction: Computational tools can predict potential sites of metabolism, guiding the experimental search for metabolites. These predictions are based on known metabolic pathways and the substrate's chemical structure.
The combination of these techniques will provide a comprehensive profile of the biotransformation of this compound, which is critical for understanding its pharmacokinetic and pharmacodynamic properties.
Integration of Machine Learning and Artificial Intelligence in Computational Studies for Enhanced Prediction and Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and development. For the dibenzo[b,f]thiepin class of compounds, these computational approaches offer powerful tools for:
Predictive Modeling: ML models can be trained on existing data to predict various properties of new analogues, including their biological activity, physicochemical properties, and potential toxicity. This can significantly accelerate the screening of virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and testing.
De Novo Design: Generative AI models can design novel dibenzo[b,f]thiepin derivatives with desired properties. These models learn the underlying patterns in chemical space and can generate new molecular structures that are predicted to be active against a specific biological target.
Structure-Activity Relationship (SAR) Analysis: ML algorithms can help to decipher complex SARs that may not be apparent from traditional analysis. This can provide valuable insights into the key structural features responsible for biological activity.
The application of AI and ML will enable a more data-driven and efficient exploration of the chemical space around the this compound scaffold.
Systematic Exploration of Structure-Activity Relationships for Rational Design of Novel Analogues with Targeted Biological Modulations
A systematic exploration of the structure-activity relationships (SAR) of this compound is fundamental for the rational design of novel analogues with improved potency and selectivity. This involves synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect biological activity.
Key areas for SAR exploration include:
Modification of the Hydroxyl Group: The position and nature of the hydroxyl group on the dibenzo[b,f]thiepin core are likely to be critical for biological activity. Investigating the effects of shifting its position or replacing it with other functional groups (e.g., methoxy (B1213986), amino) will provide valuable SAR data.
Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) at different positions on the two benzene (B151609) rings can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Modification of the Thiepin Ring: Alterations to the seven-membered thiepin ring, such as oxidation of the sulfur atom or modification of the ketone and adjacent methylene (B1212753) group, could lead to analogues with different conformational preferences and biological profiles.
The insights gained from these SAR studies will guide the design of new compounds with optimized properties for specific therapeutic applications.
Design and Synthesis of Chemically Modified Analogues for Specific Biological Target Engagement
Building upon the knowledge gained from SAR studies, the design and synthesis of chemically modified analogues of this compound can be tailored for specific biological target engagement. This involves a deep understanding of the target's structure and the molecular interactions that govern binding.
Target-Oriented Synthesis: Once a biological target is identified, computational docking and molecular modeling can be used to predict how different analogues of this compound will bind. This information can then be used to design and synthesize compounds with enhanced affinity and selectivity for the target.
Bioisosteric Replacement: The principle of bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, replacing the hydroxyl group with a bioisostere could modulate its metabolic stability or hydrogen bonding capacity.
Conformational Restriction: Introducing structural modifications that restrict the conformational flexibility of the dibenzo[b,f]thiepin scaffold can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.
Through these targeted design and synthesis strategies, it will be possible to develop novel dibenzo[b,f]thiepin-based compounds with finely tuned biological activities for a range of therapeutic indications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
